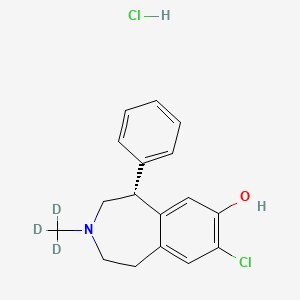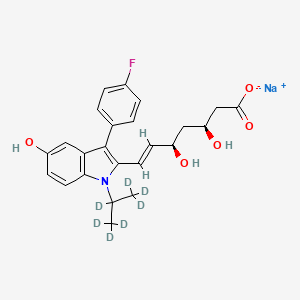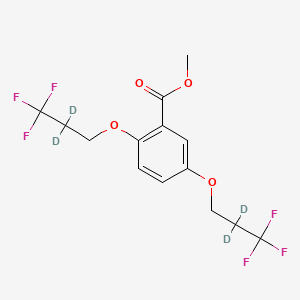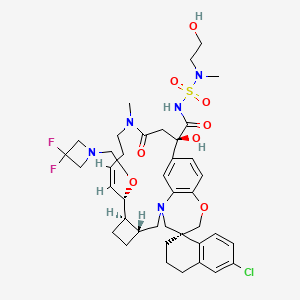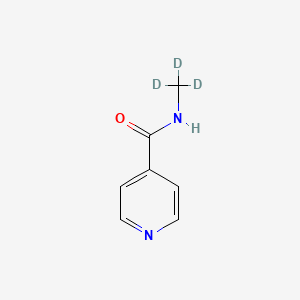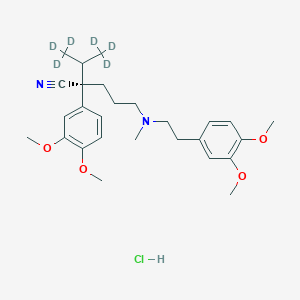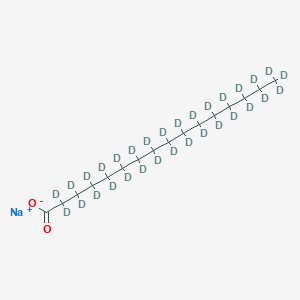
Remdesivir-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Remdesivir-d4 is a deuterated analog of remdesivir, a nucleoside ribonucleic acid polymerase inhibitor. Remdesivir has gained significant attention for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of remdesivir.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir-d4 involves the incorporation of deuterium atoms into the remdesivir molecule. This process typically involves multiple steps, including the preparation of intermediate compounds and the final deuteration step. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds .
Análisis De Reacciones Químicas
Types of Reactions
Remdesivir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its active triphosphate form.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as its active triphosphate form and other analogs that retain antiviral activity .
Aplicaciones Científicas De Investigación
Remdesivir-d4 is widely used in scientific research for several purposes:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of remdesivir in the body.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways of remdesivir.
Drug Interaction Studies: To investigate potential interactions between remdesivir and other drugs.
Antiviral Research: To study the efficacy of remdesivir against various RNA viruses, including SARS-CoV-2
Mecanismo De Acción
Remdesivir-d4, like remdesivir, acts as a nucleoside analog that inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses. Once inside the cell, this compound is metabolized to its active triphosphate form, which competes with adenosine triphosphate (ATP) for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Molnupiravir: Another nucleoside analog with antiviral activity against SARS-CoV-2.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Uniqueness of Remdesivir-d4
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to non-deuterated analogs, making it a valuable tool for detailed pharmacological research .
Propiedades
Fórmula molecular |
C27H35N6O8P |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i3D3,17D |
Clave InChI |
RWWYLEGWBNMMLJ-ZJGRFHBGSA-N |
SMILES isomérico |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
SMILES canónico |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
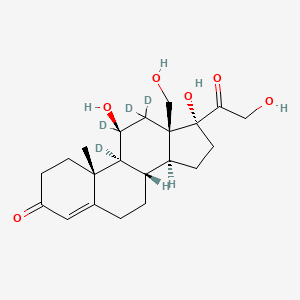

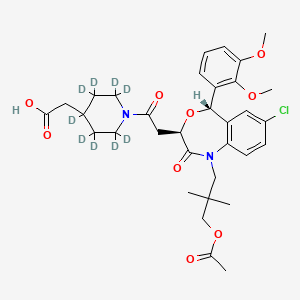
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
